6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings, with a trifluoromethyl group attached at the 6th position
Biochemical Analysis
Biochemical Properties
It has been suggested that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhance the inhibitory activity
Cellular Effects
Some studies suggest that certain compounds with similar structures can have significant effects on various types of cells . For example, some imidazo[2,1-b]thiazole derivatives have been shown to trigger apoptosis in certain cell lines
Molecular Mechanism
It is known that the structure-activity relationship of similar compounds is influenced by various substituents on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. This process can be facilitated by microwave irradiation, which enhances the reaction rate and yield . Another method involves the use of ionic liquids as a medium, promoting a one-pot synthesis that is both efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as catalyst-free reactions and solvent recycling, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used as a probe to study enzyme functions and receptor interactions.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain and leading to bacterial cell death . The compound’s ability to modulate enzyme activity and receptor interactions is also crucial in its biological applications .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole: Lacks the trifluoromethyl group but shares the core structure.
Benzo[d]imidazo[2,1-b]thiazole: Contains a fused benzene ring, offering different electronic properties.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar applications but different structural features.
Uniqueness: The presence of the trifluoromethyl group in 6-(Trifluoromethyl)imidazo[2,1-b]thiazole enhances its lipophilicity and metabolic stability, making it a more potent and versatile compound compared to its analogs .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJALXXDXFZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454633 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-98-6 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109113-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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